molecular formula C20H19N3O3 B2555635 2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034530-94-2

2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2555635
CAS RN: 2034530-94-2
M. Wt: 349.39
InChI Key: GJTSGZWPUUOLDY-UHFFFAOYSA-N
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Description

The compound “2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a ring with two nitrogen atoms and four carbon atoms. The specific structure of this compound suggests that it might have interesting biological activities, as many pyrimidine derivatives are known to possess a wide range of medicinal properties, including antiviral, antimicrobial, and anticancer activities .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, particularly at the reactive sites on the pyrimidine ring and at any functional groups attached to the ring . The specific reactions that this compound might undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Antioxidant Activity and Radical Scavenging

Antioxidants play a crucial role in neutralizing free radicals, preventing oxidative stress, and associated diseases. The ABTS/PP Decolorization Assay highlights the reaction pathways of antioxidants, particularly phenolic nature compounds, which form coupling adducts with radical cations. This information suggests potential applications in evaluating antioxidant capacity and understanding specific reactions that may bias comparisons between antioxidants (Ilyasov et al., 2020).

Medicinal and Biological Applications

Pyrimidine and quinoline derivatives have been extensively researched for their biological and medicinal applications, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. These compounds' capacity to form coordination and hydrogen bonds makes them suitable as sensing probes and therapeutic agents. The review on biologically significant pyrimidine appended optical sensors encapsulates the importance of these derivatives in developing exquisite sensing materials alongside their biological and medicinal applications (Jindal & Kaur, 2021).

Environmental Fate and Behavior

The environmental fate and behavior of certain chemicals, including their degradation, bioaccumulation, and toxicological effects, are vital for understanding their impact on ecosystems. The occurrence, fate, and behavior of parabens in aquatic environments review provide insights into how similar compounds might behave in natural settings, including their degradation and persistence (Haman et al., 2015).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives have shown significant promise in the development of optoelectronic materials, including electronic devices, luminescent elements, and photoelectric conversion elements. These compounds, when incorporated into π-extended conjugated systems, create novel materials for organic light-emitting diodes, photovoltaic cells, and other applications, highlighting the potential of similar compounds in these fields (Lipunova et al., 2018).

Future Directions

Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could be an interesting subject for future research . Studies could be conducted to synthesize the compound and investigate its physical and chemical properties, biological activity, and safety profile.

properties

IUPAC Name

5-(2-ethoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-2-26-17-8-4-3-7-14(17)19(24)22-12-10-16-15(13-22)20(25)23-11-6-5-9-18(23)21-16/h3-9,11H,2,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTSGZWPUUOLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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